2-cyano-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-cyano-N-(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C6H8N2O. It is also known by its IUPAC name, N-allyl-2-cyanoacetamide. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to an allyl group (-CH2CH=CH2). It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-cyano-N-(prop-2-en-1-yl)acetamide typically involves the cyanoacetylation of allylamine. One common method is the reaction of allylamine with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetic acid derivative.
Example Reaction: [ \text{Allylamine} + \text{Cyanoacetic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation Reactions: Aldehydes or ketones in the presence of a catalyst such as piperidine or pyridine.
Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted amides or nitriles.
Condensation Reactions: Heterocyclic compounds such as pyrroles or imidazoles.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-cyano-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(prop-2-en-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the amide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
2-cyano-N-(prop-2-en-1-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(prop-2-yn-1-yl)acetamide: Similar structure but with an alkyne group instead of an alkene.
This compound: Similar structure but with a chloro group instead of a cyano group.
Uniqueness:
- The presence of the allyl group in this compound provides unique reactivity, allowing for the formation of a variety of heterocyclic compounds through cyclization reactions.
- The combination of the cyano and amide groups offers versatility in chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-cyano-N-prop-2-enylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-8-6(9)3-4-7/h2H,1,3,5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQAPDDXDMDKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325614 |
Source
|
Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30764-67-1 |
Source
|
Record name | 30764-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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